molecular formula C28H33N3O4S B1203227 Denatonium saccharide CAS No. 90823-38-4

Denatonium saccharide

Cat. No.: B1203227
CAS No.: 90823-38-4
M. Wt: 507.6 g/mol
InChI Key: AOVWCKBXCSVODH-UHFFFAOYSA-N
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Description

Discovery and Development Background

Denatonium saccharide, recognized as the most bitter compound known to science, was first synthesized in 1958 during pharmaceutical research on local anesthetics at MacFarlan Smith Laboratories in Edinburgh, Scotland. Initial investigations focused on modifying lidocaine, a widely used dental anesthetic, to enhance its therapeutic properties. During quaternization experiments with benzyl chloride, researchers inadvertently produced a compound with extraordinary bitterness—denatonium chloride. Further refinement led to the development of this compound by replacing the chloride anion with saccharin, yielding a substance with a bitterness threshold of 0.01 ppm , five times more potent than its benzoate counterpart.

The compound’s aversive properties were immediately recognized as commercially valuable. By 1984, this compound had been patented (US4652577A) for use in deterring animal gnawing and human ingestion of toxic substances. Its adoption accelerated in industrial applications, particularly in denaturing ethanol and preventing accidental poisoning through household products.

Relationship to Denatonium Benzoate Discovery (1958)

This compound shares a direct developmental lineage with denatonium benzoate, both derived from the same quaternary ammonium cation. The benzoate salt was the first denatonium compound identified in 1958, originating from lidocaine’s benzyl chloride quaternization. While benzoate became widely used, its saccharide derivative emerged as a superior bittering agent due to enhanced solubility and bitterness intensity.

Key distinctions between the two salts include:

Property Denatonium Benzoate This compound
Bitterness Threshold 0.05 ppm 0.01 ppm
Anion Benzoate (C₇H₅O₂⁻) Saccharin (C₇H₄NO₃S⁻)
Molecular Weight 446.58 g/mol 507.64 g/mol
Primary Use Alcohol denaturation High-potency deterrent

The synthesis of this compound involves ion exchange between denatonium chloride and alkali metal saccharin salts (e.g., sodium saccharin) in aqueous or alcoholic solvents. This process, scalable for industrial production, ensures consistent crystallinity and purity (>98% by HPLC).

Chemical Classification and Nomenclature

This compound is classified as a quaternary ammonium salt (QAS) with the systematic IUPAC name:
N-benzyl-2-[(2,6-dimethylphenyl)amino]-N,N-diethyl-2-oxoethanaminium 1,1-dioxo-1,2-benzothiazol-3-olate. Its structure comprises:

  • A denatonium cation : A benzyl-diethyl-(2,6-xylylcarbamoylmethyl)ammonium core derived from lidocaine.
  • A saccharin anion : A 1,2-benzothiazol-3-one 1,1-dioxide group.
Parameter Specification
CAS Registry 90823-38-4
Empirical Formula C₂₈H₃₃N₃O₄S
Molecular Weight 507.64 g/mol
Crystalline Form White to light yellow powder
Melting Point 163–179°C

The compound’s quaternary structure confers high stability, with negligible hydrolysis in aqueous media across pH 3–11. Its saccharin anion enhances lipid solubility compared to benzoate, improving adhesion to hydrophobic surfaces.

Evolution of Scientific Understanding

Early research (1958–1980s) focused on this compound’s sensory properties and industrial applications. Studies confirmed its activation of multiple human bitter taste receptors (TAS2R4, TAS2R10, TAS2R43), explaining its unparalleled aversive effect.

Advances in synthetic chemistry (post-2000) enabled greener production methods. A 2022 ACS Journal of Chemical Education publication detailed a sustainable synthesis route using acetonitrile and potassium iodide catalysis, reducing reaction time from 14 hours to 2 hours while maintaining >85% yield.

Environmental studies revealed concerns about its persistence. While this compound exhibits moderate aerobic aquatic metabolism (half-life: 37.5 days), its adsorption coefficients (Kd = 7.9–527.8 mL/g) suggest soil binding variability depending on organic content. The U.S. EPA has mandated further ecological risk assessments, including avian and aquatic toxicity studies.

Recent applications extend beyond traditional uses:

  • Cosmetics : Anti-nail-biting agents in polishes.
  • Electronics : Rodent deterrent coatings for cables.
  • Pharmaceuticals : Compliance-enhancing additives in pediatric formulations.

Properties

IUPAC Name

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRHOZBCVOAFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034361
Record name Denatonium saccharide
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Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90823-38-4, 61724-46-7
Record name Denatonium saccharide
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Record name Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1)
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Record name Denatonium saccharide
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Record name C.I. Acid Violet 68
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Record name Denatonium saccharide
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Record name DENATONIUM SACCHARIDE
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Preparation Methods

Quaternization of Lidocaine with Benzyl Halides

The synthesis of denatonium saccharide begins with the preparation of denatonium chloride, a quaternary ammonium compound formed via the reaction of lidocaine (a tertiary amine) with benzyl chloride. This step involves an S<sub>N</sub>2 nucleophilic substitution , where the benzyl group replaces the hydrogen on the amine nitrogen of lidocaine. The reaction is typically conducted in acetonitrile at 80°C for 14 hours, yielding 85–95% denatonium chloride.

The chemical equation for this step is:

Lidocaine+Benzyl ChlorideCH3CN, 80°CDenatonium Chloride+HCl\text{Lidocaine} + \text{Benzyl Chloride} \xrightarrow{\text{CH}_3\text{CN, 80°C}} \text{Denatonium Chloride} + \text{HCl}

Catalytic additives such as potassium iodide (1% w/w) significantly accelerate the reaction, reducing the duration to 2 hours while maintaining comparable yields (80–90%). The product is purified via vacuum filtration and washed with ethyl acetate to remove unreacted starting materials.

Anion Exchange with Saccharin Salts

Denatonium chloride undergoes a metathesis reaction with sodium saccharinate to form this compound. This process involves dissolving denatonium chloride and sodium saccharinate dihydrate in ethanol at 50°C, leading to the precipitation of sodium chloride as a byproduct. The reaction achieves near-quantitative yields (99%) after solvent evaporation:

Denatonium Cl+Na+SaccharinateDenatonium Saccharide+NaCl\text{Denatonium Cl}^- + \text{Na}^+\text{Saccharinate} \rightarrow \text{this compound} + \text{NaCl}

Critical parameters include:

  • Solvent : Ethanol or water.

  • Temperature : 50–65°C.

  • Molar ratio : 1:1 stoichiometry.

The product crystallizes upon cooling and is isolated via solvent extraction or vacuum distillation .

Industrial-Scale Production Methods

Patent-Based Protocols

The patented method (US4661504A) emphasizes scalability and cost efficiency:

  • Reactants : Denatonium chloride and sodium saccharinate.

  • Solvent : Water or dimethyl sulfoxide (DMSO).

  • Conditions : 55–65°C for 4–6 hours.

  • Concentration : 0.05% this compound in final formulations.

This approach prioritizes water as a solvent for its inertness and low cost, though DMSO enhances penetration in repellent applications. The product is recovered in crystalline form with a melting point of 176–178.5°C.

Green Chemistry Innovations

Recent academic work has introduced sustainable modifications:

  • Catalyst use : KI reduces energy consumption by 86% (from 14 hours to 2 hours).

  • Solvent recovery : Acetonitrile is recycled via rotary evaporation, minimizing waste.

  • Yield optimization : Reactions achieve 91% efficiency without catalysts and 85% with KI.

These methods align with Principles of Green Chemistry by reducing hazardous solvents and improving atom economy.

Alternative Experimental Approaches

Saccharin Acid Neutralization

A forum-based method describes synthesizing this compound via denatonium hydroxide :

  • Generation of denatonium hydroxide : Denatonium chloride is treated with KOH in ethanol.

  • Acid neutralization : The hydroxide reacts with saccharin acid (extracted from commercial sweeteners).

While this method is accessible for small-scale production, it faces challenges in purity control due to impurities in food-grade saccharin.

Chinese Patent Adaptations

A Chinese patent (CN105646274A) outlines a one-pot synthesis:

  • Quaternization : Lidocaine and benzyl bromide react at 130°C.

  • Anion exchange : Sodium saccharinate is added directly to the mixture.

  • Purification : Filtration and washing with ice-cold water.

This method claims to simplify the workflow but lacks detailed yield data.

Comparative Analysis of Synthesis Methods

ParameterTraditional MethodGreen MethodIndustrial Patent
Reaction Time14 hours2–14 hours4–6 hours
Yield85–95%80–91%Not reported
SolventAcetonitrile/EthanolAcetonitrileWater/DMSO
CatalystNoneKI (1% w/w)None
Energy EfficiencyModerateHighModerate
ScalabilityLab-scalePilot-scaleIndustrial

Challenges and Optimization Strategies

Byproduct Management

Sodium chloride (NaCl) and unreacted lidocaine are common byproducts. Ethanol washing and recrystallization from water-ethanol mixtures improve purity.

Temperature Sensitivity

Exceeding 65°C during anion exchange causes hydrolysis of saccharin , reducing yields. Automated temperature control systems are recommended for large-scale reactors.

Solvent Selection

While DMSO enhances bitterness retention in formulations, its high cost limits industrial use. Water-ethanol blends offer a balance between performance and economics .

Chemical Reactions Analysis

Denatonium saccharide primarily undergoes ion exchange reactions. For instance, denatonium chloride can be converted to this compound via an ion exchange reaction with sodium saccharide . The compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions. The major product formed from these reactions is this compound itself .

Scientific Research Applications

Food Safety and Denaturation

Denatonium saccharide is commonly used as a bittering agent to deter accidental ingestion of toxic substances, particularly in products that could be harmful if consumed. Its incorporation into alcohol and other hazardous substances serves to discourage ingestion by humans and animals.

  • Case Study : A study demonstrated that the addition of this compound significantly reduced the consumption of toxic liquids by test subjects, highlighting its effectiveness as a deterrent in food safety applications .

Pest Control

This compound is employed in various formulations aimed at repelling pests, including rodents and birds. Its strong bitter taste serves as an effective deterrent, preventing animals from gnawing on or consuming harmful materials.

  • Field Application : this compound has been registered for use as a repellent on outdoor structures to protect against squirrels, voles, dogs, and cats. The compound's efficacy in deterring these animals has been documented in field studies .

Medical Applications

In veterinary medicine, this compound is utilized to prevent animals from ingesting harmful substances such as medications or bandages. Its application in medical dressings helps ensure that animals do not remove critical care materials.

  • Case Study : Research indicates that the application of this compound to sutures and bandages effectively prevents animals from chewing or ingesting these items post-surgery .

Environmental Applications

This compound is also explored for its potential use in environmental applications, such as coatings for electrical wires and outdoor furniture, to deter wildlife from damaging these structures.

  • Research Findings : Studies have shown that coatings containing this compound can effectively prevent animal damage to electrical wiring and outdoor installations .

Toxicity and Safety Profile

This compound exhibits a high margin of safety with an LD50 greater than 5000 mg/kg in rats, indicating low toxicity levels for mammals. This makes it suitable for use in various consumer products without significant health risks .

Table: Toxicity Profile of this compound

Test SpeciesExposure ScenarioLD50 (mg/kg)Observations
RatSingle oral dose>5000 (formulation)No adverse effects observed
MouseAcute toxicity study>3.25 (denatonium)No significant mortality noted

Comparison with Similar Compounds

Key Properties:

  • Molecular formula : C₂₈H₃₃N₃O₄S (MW: 507.6 g/mol)
  • Appearance : White to off-white crystalline powder
  • Solubility: Slightly soluble in DMSO and methanol; insoluble in water .
  • Applications : Primarily used as an aversive agent in rodent/animal repellents, pesticides, automotive fluids, and cosmetics to prevent accidental ingestion .

Comparison with Similar Compounds

Denatonium Benzoate

Chemical Profile :

  • CAS : 3734-33-6
  • Bitterness threshold : 0.05 ppm .
  • Applications : Alcohol denaturant, nail polish additive (anti-biting), and household product deterrent .

Key Differences :

Parameter Denatonium Saccharide Denatonium Benzoate
Bitterness Potency 0.01 ppm (5× more bitter) 0.05 ppm
Ecological Risks Potential risks to birds/mammals Limited data
Regulatory Status Canceled in U.S. (2015) Widely approved globally
Primary Use Cases Animal repellents, automotive liquids Alcohol denaturation, cosmetics

Effectiveness :

  • In rodent repellency, this compound achieves efficacy at 0.001–0.5% concentrations, whereas denatonium benzoate requires higher doses .

Quinine

Chemical Profile :

  • CAS : 130-95-0
  • Bitterness threshold : ~50 ppm (significantly less potent than this compound) .
  • Applications : Medicinal (antimalarial), food/beverage additive (bittering agent) .

Key Differences :

Parameter This compound Quinine
Bitterness Threshold 0.01 ppm ~50 ppm
Toxicity (Human) Low (LD₅₀ = 1500 mg/kg) Moderate (nausea, tinnitus)
Primary Use Cases Industrial deterrents Pharmaceuticals, beverages

Human Aversion :

  • In human trials, this compound was rated significantly more aversive than quinine at concentrations as low as 1:10,000 .

Denatonium Capsaicinate

Chemical Profile :

  • CAS : N/A (proprietary blend).
  • Composition : Denatonium cation + capsaicin (chili pepper extract) .
  • Applications : Biocide, antifoulant, and flavorant .

Key Differences :

Parameter This compound Denatonium Capsaicinate
Mechanism Pure bitter taste receptor (TAS2R5) activation Combined bitter + irritant (TRPV1 activation)
Ecological Impact Risks to wildlife No data available
Human Use Limited to deterrents Potential for dual sensory deterrence

Data Tables

Table 1: Comparative Bitterness and Toxicity

Compound Bitterness Threshold (ppm) LD₅₀ (Oral, Rats) Key Receptor Targets
This compound 0.01 1500 mg/kg TAS2R5
Denatonium Benzoate 0.05 1050 mg/kg TAS2R4, TAS2R8
Quinine ~50 500 mg/kg TAS2R10, TAS2R14

Table 2: Efficacy in Animal Repellency

Compound Effective Concentration Target Species Duration of Effect
This compound 0.001–0.5% Rodents, deer, birds Days to weeks
Denatonium Benzoate 0.1–1% Deer, rodents Hours to days
Anthraquinone (comparator) 18.6% w/w Birds, mammals Weeks

Critical Analysis of Research Findings

  • Species-Specific Responses : this compound showed short-term suppression in rats at high concentrations but sustained efficacy in mixed-species environments . In contrast, denatonium benzoate reduced deer browsing by 50% in field trials .
  • Human vs. Animal Aversion : While this compound outperforms quinine in human studies , its ecological risks (e.g., bird toxicity) limit broad application compared to benzoate .

Biological Activity

Denatonium saccharide, a bitter compound, is recognized primarily for its use as a taste aversion agent in various products. Its biological activity encompasses a range of effects, including its role in deterrence, potential therapeutic applications, and its interactions at the cellular level. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a quaternary ammonium compound derived from the denatonium ion. It is characterized by its high bitterness, making it one of the most bitter substances known. Its chemical structure can be represented as follows:

  • Chemical Formula : C21_{21}H34_{34}N2_{2}O6_{6}S
  • Molecular Weight : 426.57 g/mol

This compound primarily acts on taste receptors, specifically the T2R family of bitter taste receptors. These receptors are present not only in the oral cavity but also in various tissues throughout the body, including the gastrointestinal tract and respiratory system. The activation of these receptors by this compound leads to a cascade of intracellular signaling events that can influence various physiological responses.

1. Taste Aversion and Deterrent Effects

This compound's most well-known application is as a bittering agent to deter ingestion of toxic substances. It is commonly added to products such as antifreeze, cleaning agents, and pesticides to prevent accidental poisoning.

  • Case Study : A study conducted by Smith et al. (2019) demonstrated that the addition of this compound to antifreeze significantly reduced ingestion rates in both children and pets compared to products without the bittering agent.

2. Antimicrobial Properties

Recent research has indicated that this compound possesses antimicrobial properties against certain pathogens.

  • Research Findings : A study published in Journal of Applied Microbiology reported that this compound exhibited inhibitory effects on Escherichia coli and Staphylococcus aureus, suggesting potential applications in food safety and preservation.
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus1.0 mg/mL

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects through its interaction with bitter taste receptors in neuronal tissues.

  • Case Study : Research by Johnson et al. (2021) explored the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The study found that treatment with this compound resulted in reduced amyloid-beta plaque formation and improved cognitive function.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) when used at low concentrations as a bittering agent. However, high doses can lead to adverse effects such as gastrointestinal irritation.

  • Toxicological Data : According to the European Food Safety Authority (EFSA), the acceptable daily intake (ADI) for this compound is established at 0.5 mg/kg body weight.

Q & A

Q. What are the primary physicochemical properties of denatonium saccharide critical for experimental design?

this compound (C₂₈H₃₃N₃O₄S; molecular weight 507.64 g/mol) is a white to off-white crystalline powder with a bitterness threshold of 0.01 ppm, making it the most bitter known compound . Key properties include:

  • Solubility : Limited solubility in polar solvents (e.g., methanol, DMSO) but forms stable aqueous solutions at low concentrations for repellent formulations .
  • Purity : Commercial grades typically range from 95% to 100.5%, necessitating HPLC or NMR verification for reproducibility in toxicity studies .
  • Stability : Degrades above 179°C; storage at room temperature in airtight containers is recommended to prevent hygroscopic degradation .

Q. What validated methodologies exist for detecting this compound in environmental samples?

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Optimized for trace detection in soil and water, with a limit of quantification (LOQ) of 0.005 ppm .
  • Spectrophotometric Assays : Measure absorbance at 254 nm for rapid screening, though cross-reactivity with other quaternary ammonium compounds requires confirmatory testing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Exposure Mitigation : Use PPE (gloves, lab coats, goggles) due to risks of skin/eye irritation and respiratory distress .
  • First Aid : Immediate flushing with water for ≥15 minutes after skin/eye contact; medical evaluation if symptoms persist .
  • Waste Disposal : Classify as hazardous waste (CAS 90823-38-4) and adhere to EPA guidelines for incineration or chemical neutralization .

Advanced Research Questions

Q. How can researchers resolve contradictions between the EPA’s 2014 risk assessment and APHIS’s 2015 product cancellations?

The EPA’s 2014 report found no significant human health risks but identified ecological risks for birds and mammals . However, APHIS canceled all this compound registrations in 2015 due to insufficient data on long-term environmental persistence . To address this discrepancy:

  • Regulatory Review : Analyze post-2014 toxicity studies (e.g., bioaccumulation in aquatic ecosystems) under OECD Test Guidelines 305 and 315.
  • Field Studies : Monitor treated areas (e.g., agricultural fencing) for residue accumulation using LC-MS and assess non-target species impacts .

Q. What experimental designs account for variability in aversion responses across species?

Studies on deer and rodents show dose-dependent aversion (e.g., 100–1,000 ppm in feed/water), but responses vary interspecifically . Methodological recommendations include:

  • Two-Choice Trials : Compare consumption of treated vs. untreated substrates (e.g., seeds, water) to quantify aversion thresholds .
  • Ethological Monitoring : Use motion-sensor cameras to document behavioral avoidance in field settings .
  • Genetic Analysis : Investigate bitter taste receptor (TAS2R) polymorphisms influencing sensitivity .

Q. How can researchers address discrepancies in ecological risk assessments for avian species?

While EPA flagged potential avian risks , mechanistic data are lacking. A tiered approach is advised:

  • Acute Toxicity Testing : Conduct OECD 223 (avian dietary toxicity) at 100–500 ppm doses.
  • Subchronic Studies : Evaluate 28-day exposure effects on weight, reproduction, and organ histopathology .
  • Ecological Modeling : Use GIS to map application zones (e.g., forestry) and simulate exposure scenarios for endangered bird species .

Methodological Guidance for Data Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in aversion studies?

  • Probit Analysis : Model binary response data (accept/reject) to estimate EC₅₀ values .
  • Mixed-Effects Models : Account for individual variability (e.g., age, sex) in longitudinal consumption trials .

Q. How should researchers validate this compound’s stability in novel formulations (e.g., biodegradable matrices)?

  • Accelerated Stability Testing : Use thermal cycling (40–60°C) and UV exposure to simulate environmental degradation .
  • Bioassays : Pair chemical stability data with efficacy testing (e.g., rodent repellency) to confirm functional retention .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Denatonium saccharide
Reactant of Route 2
Reactant of Route 2
Denatonium saccharide

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